4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-4-(6-imidazol-1-yl-2-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN7O/c1-14-16(21)4-3-5-17(14)25-20(29)27-10-8-26(9-11-27)18-12-19(24-15(2)23-18)28-7-6-22-13-28/h3-7,12-13H,8-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJSSVQVRIXZBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4C=CN=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanism of action, efficacy in various assays, and relevant structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.5 g/mol. The structure features an imidazole ring, a pyrimidine moiety, and a piperazine core, which are known to contribute to various pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain kinases involved in cell proliferation and survival pathways. The piperazine moiety is often associated with kinase inhibition due to its structural compatibility with ATP-binding sites .
- Antimicrobial Activity : Compounds similar in structure have demonstrated significant antimicrobial properties against various strains of bacteria and fungi. The imidazole and pyrimidine rings are particularly noted for their roles in enhancing antimicrobial efficacy .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines and microbial strains. The following table summarizes key findings:
| Assay Type | Target Organism/Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Anti-cancer | A549 (lung cancer) | 5.2 | Induced apoptosis via caspase activation |
| Anti-bacterial | Staphylococcus aureus | 12.5 | Comparable activity to standard antibiotics |
| Anti-fungal | Candida albicans | 15.0 | Effective at inhibiting growth |
| Cytotoxicity | HEK-293 (human cells) | >50 | Low cytotoxicity observed |
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of the compound against several human cancer cell lines. The results indicated that it significantly inhibited cell growth in A549 cells with an IC50 value of 5.2 µM, suggesting potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases, which are critical mediators of programmed cell death .
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that it had an IC50 value of 12.5 µM against S. aureus, indicating strong antibacterial activity. Additionally, it exhibited antifungal properties with an IC50 value of 15.0 µM against C. albicans, demonstrating its potential as a dual-action antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the substituents on the piperazine ring and the fluorinated phenyl group significantly affect biological activity. For instance:
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent.
Case Study: Cytotoxic Evaluation
In a study evaluating a series of piperazinone derivatives, compounds structurally related to this compound demonstrated significant cytotoxic activity against various cancer cell lines, including colon cancer (HT-29) and lung cancer (A549) cells. The mechanism of action appears to involve inhibition of specific signaling pathways associated with tumor growth .
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HT-29 | 12.5 | 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide |
| A549 | 15.0 | 4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)-N-(3-fluoro-2-methylphenyl)piperazine-1-carboxamide |
Antimicrobial Properties
The compound has also shown promise in antimicrobial applications. Research indicates that derivatives containing imidazole and pyrimidine rings possess antibacterial properties against various pathogens.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial efficacy of similar compounds, moderate activity was observed against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Aromatic Substituents : The 3-fluoro-2-methylphenyl group in the target may enhance metabolic stability compared to 4-fluorobenzyl (382.4 Da compound) due to steric hindrance .
- Pyrimidine Modifications : The 6-isopropoxy group in the 407.9 Da compound introduces bulkiness, likely reducing solubility compared to the target’s 6-imidazole substituent .
Research Findings and Implications
- Bioavailability : Imidazole-containing analogs generally show higher logP values than pyrazole or triazole derivatives, suggesting improved membrane permeability for the target .
- Thermodynamic Stability : Computational modeling (e.g., CCP4 suite ) predicts stronger π-π interactions between the target’s imidazole and receptor aromatic residues compared to triazole analogs.
- Toxicity : Fluorine and methyl groups in the target may mitigate hepatotoxicity risks associated with chlorinated analogs (e.g., 443.9 Da compound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
